molecular formula C9H7ClO2 B8487072 7-Chloro-3-methylphthalide

7-Chloro-3-methylphthalide

Cat. No. B8487072
M. Wt: 182.60 g/mol
InChI Key: DHAOTNJITXINRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-methylphthalide is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-methylphthalide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-methylphthalide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chloro-3-methylphthalide

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

7-chloro-3-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7ClO2/c1-5-6-3-2-4-7(10)8(6)9(11)12-5/h2-5H,1H3

InChI Key

DHAOTNJITXINRM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)Cl)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.00 g (0.027 mol) of 2-chloro-6-ethylbenzoic acid in 120 ml of chlorobenzene are introduced into a reaction vessel and heated to 90° C. 0.1 g of α,α′-azoisobutyronitrile is then added, followed by 5.04 g (0.03154 mol) of bromine in 25 ml of chlorobenzene, which is metered in the course of 10 minutes. The reaction mixture is then stirred for 1 hour at 90° C. to complete the reaction. After the reaction mixture has cooled to 20° C., it is washed with 50 ml of sodium thiosulfate solution (0.1 mol), the organic phase is dried over sodium sulfate and the solvent evaporated off under reduced pressure using a rotary evaporator. The desired target compound is obtained in a yield of 6.1 g and a purity of about 74% (corresponding to 90% of theory).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
α,α′-azoisobutyronitrile
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.